4-(Cbz-amino)benzaldehyde
Overview
Description
Mechanism of Action
Target of Action
4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate , is primarily used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine group in organic molecules .
Mode of Action
The compound acts by protecting the amine group in organic molecules. This is achieved through the formation of carbamate groups . The carbamate group is stable under various conditions and can be selectively removed using specific reagents . For instance, catalytic hydrogenation (Pd-C, H2) can be used for the removal of the CBz group .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various organic compounds, particularly in the protection and deprotection of amines .
Pharmacokinetics
It is known that benzaldehyde, a structurally similar compound, can enhance the absorption of drugs with low oral bioavailability by disturbing the integrity of the lipid bilayer and enhancing membrane permeability .
Result of Action
The primary result of the action of this compound is the protection of the amine group in organic molecules, which allows for selective reactions to occur on other parts of the molecule . This is particularly important in peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at +4°C , suggesting that temperature could affect its stability. Furthermore, the efficacy of the compound in protecting amines can be influenced by the presence of other functional groups in the molecule and the specific reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde, a related compound, can interact with proteins and enzymes
Cellular Effects
Benzaldehyde, a structurally similar compound, has been shown to influence cell function . It can increase the permeability of the cell membrane, thereby promoting the absorption of certain drugs
Molecular Mechanism
It is known that benzaldehyde can disturb the integrity of the lipid bilayer, enhancing membrane permeability . This could potentially be a mechanism through which 4-(Cbz-amino)benzaldehyde exerts its effects at the molecular level.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Benzaldehyde, a related compound, is involved in the synthesis of phenyl nitropropen, an intermediate of amphetamine
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Carboxybenzyl-amino)benzaldehyde can be synthesized through the reaction of 4-aminobenzaldehyde with benzyl chloroformate. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-(Carboxybenzyl-amino)benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Carboxybenzyl-amino)benzaldehyde undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Acylation with acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-(Carboxybenzyl-amino)benzoic acid.
Reduction: 4-(Carboxybenzyl-amino)benzyl alcohol.
Substitution: Various N-acyl or N-alkyl derivatives.
Scientific Research Applications
4-(Carboxybenzyl-amino)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: This compound lacks the carboxybenzyl protecting group and is more reactive.
4-Nitrobenzaldehyde: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
4-Acetamidobenzaldehyde: This compound has an acetamido group instead of a carboxybenzyl group, which affects its protecting group properties.
Uniqueness
4-(Carboxybenzyl-amino)benzaldehyde is unique due to its dual functionality as both an aldehyde and a protected amine. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
benzyl N-(4-formylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKAEMJHFMVQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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